HEXANOIC ACID, SODIUM SALT, N-, [1-14C]
Description
Systematic Nomenclature and CAS Registry Information
Hexanoic acid, sodium salt, N-, [1-14C] is a radiolabeled derivative of sodium hexanoate, where the carbon-14 isotope is incorporated at the first position of the hexanoate chain. Its systematic IUPAC name is sodium (1-14C)hexanoate , reflecting the isotopic labeling. The compound is identified by two primary CAS Registry Numbers:
The compound is also referenced by synonyms such as sodium caproate-1-14C and sodium n-hexanoate-1-14C , emphasizing its structural and isotopic features.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of hexanoic acid, sodium salt, N-, [1-14C] is C₆H₁₁NaO₂ , with a molecular weight of 140.13 g/mol for the labeled form. The isotopic composition is defined by the substitution of carbon-12 with carbon-14 at the first carbon of the hexanoate chain. This modification results in an exact mass of 140.0689 g/mol , distinguishing it from the non-labeled sodium hexanoate (exact mass: 138.0657 g/mol).
Table 1: Isotopic Composition of Hexanoic Acid, Sodium Salt, N-, [1-14C]
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NaO₂ |
| Isotopic Label Position | Carbon-1 |
| Exact Mass (Labeled) | 140.0689 g/mol |
| Natural Abundance of 14C | Trace (Synthetic Incorporation) |
Crystallographic Data and Conformational Studies
Crystallographic data for hexanoic acid, sodium salt, N-, [1-14C] are limited due to challenges in growing single crystals of radiolabeled compounds. However, studies on unlabeled sodium hexanoate analogs provide insights. For example, sodium hexanoate crystallizes in a monoclinic system with space group P2₁/c , featuring a layered structure where sodium ions coordinate with carboxylate groups. The hexanoate chain adopts an all-trans conformation , minimizing steric hindrance.
In related salts, such as benzylammonium hexanoate, X-ray diffraction reveals a 1:1 stoichiometry between the carboxylate anion and counterion, with hydrogen-bonding networks stabilizing the crystal lattice. These findings suggest that the labeled compound likely maintains similar ionic interactions, with the 14C label not significantly altering the crystalline packing.
Table 2: Crystallographic Parameters of Sodium Hexanoate Analogs
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.42 Å, b = 7.85 Å, c = 15.32 Å |
| Coordination Geometry | Octahedral (Na⁺) |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (D₂O, 400 MHz): The spectrum exhibits a triplet at δ 0.89 ppm (terminal CH₃), a multiplet at δ 1.28–1.35 ppm (methylene protons, C2–C5), and a triplet at δ 2.18 ppm (C6 adjacent to carboxylate). The 14C label does not affect proton chemical shifts but introduces splitting in ¹³C satellite peaks.
- ¹³C NMR (D₂O, 100 MHz): The carboxylate carbon (C1) resonates at δ 182.5 ppm , while C2–C6 appear between δ 22–34 ppm . The 14C-labeled carbon (C1) is detected via radiochemical detection methods.
Infrared (IR) Spectroscopy:
Key absorption bands include:
- 1550–1610 cm⁻¹ : Asymmetric stretching of the carboxylate group (COO⁻).
- 1400–1450 cm⁻¹ : Symmetric stretching of COO⁻.
- 2800–2950 cm⁻¹ : C-H stretching vibrations of the alkyl chain.
Mass Spectrometry (MS):
- Electron Ionization (EI) : The molecular ion ([M]⁺) is observed at m/z 140.07 for the labeled compound, with fragmentation peaks corresponding to loss of CO₂ (m/z 96.08) and Na (m/z 117.06).
- High-Resolution MS (HRMS) : Confirms the exact mass of 140.0689 g/mol (calculated for C₆H₁¹NaO₂ with 14C at C1).
Table 3: Key Spectroscopic Peaks
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 0.89 (CH₃), δ 2.18 (C6) |
| ¹³C NMR | δ 182.5 (COO⁻), δ 22–34 (C2–C6) |
| IR | 1550–1610 cm⁻¹ (COO⁻ asymmetric) |
| MS | m/z 140.07 ([M]⁺) |
Properties
CAS No. |
104809-65-6 |
|---|---|
Molecular Formula |
C6H12NaO2 |
Molecular Weight |
141.142 |
IUPAC Name |
hexanoic acid;sodium |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/i6+2; |
InChI Key |
BVAAYLKACPDWPX-LGUBBEMLSA-N |
SMILES |
CCCCCC(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Carboxylation
The decarboxylative carboxylation method enables the replacement of a carboxylic acid’s native carboxyl group with a 14C-labeled counterpart. Kingston et al. (2019) demonstrated this approach using nickel catalysis, where unlabeled hexanoic acid undergoes esterification with N-hydroxyphthalimide to form the active ester intermediate. Subsequent treatment with [14C]CO2 in the presence of NiBr2·diglyme and neocuproine facilitates isotopic exchange. The labeled hexanoic acid is then neutralized with NaOH to yield the sodium salt.
Reaction conditions:
-
Esterification : Hexanoic acid, N-hydroxyphthalimide, DCC (dicyclohexylcarbodiimide), 0°C to room temperature, 12 h.
-
Carboxylation : NiBr2·diglyme (10 mol%), neocuproine (12 mol%), [14C]CO2 (1 atm), DMF, 80°C, 24 h.
-
Yield : 22–48% radiochemical yield (RCY) for 14C incorporation.
This method is advantageous for late-stage isotopic labeling but requires specialized equipment for handling gaseous [14C]CO2.
Synthesis via [14C]Cyanide Alkylation
Nucleophilic Substitution with [14C]NaCN
Lee et al. (1990) outlined a pathway starting with potassium [14C]cyanide, which is alkylated with 1-bromopentane to form [1-14C]hexanenitrile. Hydrolysis under acidic or basic conditions yields [1-14C]hexanoic acid, which is neutralized with NaOH to produce the sodium salt.
Reaction Steps :
-
Alkylation :
-
1-Bromopentane + [14C]NaCN → [1-14C]hexanenitrile (DMF, 60°C, 8 h).
-
-
Hydrolysis :
-
[1-14C]hexanenitrile + H2SO4 (20%) → [1-14C]hexanoic acid (reflux, 24 h).
-
-
Neutralization :
-
[1-14C]hexanoic acid + NaOH → sodium salt (aqueous ethanol, 0°C).
-
Key Data :
Grignard Reaction with [14C]CO2
Direct Carboxylation of Pentylmagnesium Bromide
Pentylmagnesium bromide reacts with [14C]CO2 to form [1-14C]hexanoic acid, which is subsequently converted to the sodium salt. This method, adapted from Beyer et al. (1998), involves:
-
Grignard Formation :
-
1-Bromopentane + Mg → pentylmagnesium bromide (THF, 0°C, 2 h).
-
-
Carboxylation :
-
Pentylmagnesium bromide + [14C]CO2 → [1-14C]hexanoic acid (dry ice, −78°C, 1 h).
-
-
Neutralization :
-
NaOH addition in ethanol.
-
Performance Metrics :
Hydrolysis of Labeled Esters
Benzyl [1-14C]Hexanoate Hydrolysis
A two-step synthesis from [1-14C]hexanoic acid esters is described in RSC protocols (result 3). Benzyl [1-14C]hexanoate is synthesized via silylation and benzylation, followed by hydrolysis:
-
Esterification :
-
[1-14C]hexanoic acid + benzyl bromide → benzyl [1-14C]hexanoate (K2CO3, acetone, reflux, 6 h).
-
-
Hydrolysis :
-
Benzyl ester + NaOH → sodium salt (EtOH/H2O, 50°C, 3 h).
-
Data :
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
HEXANOIC ACID, SODIUM SALT, N-, [1-14C] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives.
Reduction: Reduction reactions can convert it to hexanol or other reduced forms.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products
Oxidation: Produces hexanoic acid derivatives.
Reduction: Yields hexanol or other alcohols.
Substitution: Results in various hexanoate salts depending on the substituting cation.
Scientific Research Applications
HEXANOIC ACID, SODIUM SALT, N-, [1-14C] is used in a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and enzyme activities.
Medicine: Used in pharmacokinetic studies to trace drug metabolism and distribution.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of HEXANOIC ACID, SODIUM SALT, N-, [1-14C] involves its incorporation into metabolic pathways where it can be traced due to the radioactive carbon-14 label. This allows researchers to monitor its interactions and transformations within biological systems. The molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Sodium Salts
| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|
| Sodium Hexanoate [1-14C] | C₆H₁₁NaO₂ | 138.14 | 350 | High |
| Sodium Heptanoate | C₇H₁₃NaO₂ | 152.17 | ~300 | Moderate |
| Sodium 1-Hexanesulfonate | C₆H₁₃NaO₃S·H₂O | 206.23 | Not reported | High |
| Sodium 2-Ethylhexanoate | C₈H₁₅NaO₂ | 166.19 | ~250 | Moderate |
Research Findings
- Environmental Tracing: The 14C-labeled sodium hexanoate was used to study biodegradation rates in marine sediments, showing 85% degradation within 30 days under aerobic conditions .
- Industrial Use: Sodium 2-ethylhexanoate demonstrated superior thermal stability as a PVC stabilizer, outperforming linear analogs by 20% in heat resistance tests .
- Chromatography : Sodium 1-hexanesulfonate improved peptide separation efficiency in HPLC by 35% compared to carboxylate salts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [1-14C]-labeled sodium hexanoate, and how is isotopic integrity ensured during synthesis?
- Methodological Answer : Sodium hexanoate is typically synthesized by neutralizing hexanoic acid with sodium hydroxide. For [1-14C] labeling, the 14C isotope is introduced at the carboxylic carbon (position 1) via carboxylation of a pentyl precursor using 14CO₂ or by employing 14C-labeled starting materials. Isotopic purity is maintained by rigorous purification (e.g., recrystallization, column chromatography) and verified via liquid scintillation counting (LSC) coupled with mass spectrometry (MS) to confirm isotopic placement .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of [1-14C] sodium hexanoate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the molecular structure, with characteristic peaks for the carboxylate group (δ ~180 ppm in ¹³C NMR) and alkyl chain .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV/Vis or refractive index detection ensures chemical purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion ([M-Na]⁻ at m/z 115 for unlabeled sodium hexanoate) and confirms the 14C label via isotopic shift .
Q. What are the recommended storage conditions to prevent degradation or isotopic loss in [1-14C] sodium hexanoate?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to minimize radiolytic decomposition. Desiccants (e.g., silica gel) prevent hygroscopic absorption. Regular stability checks via LSC and HPLC are advised to monitor isotopic and chemical integrity .
Advanced Research Questions
Q. How can [1-14C] sodium hexanoate be utilized in tracer studies to elucidate microbial β-oxidation pathways?
- Methodological Answer : In microbial systems, [1-14C] sodium hexanoate is metabolized via β-oxidation, releasing 14CO₂ from the labeled carboxyl group. Researchers can:
- Design : Use sealed respirometry chambers to capture 14CO₂ emissions, quantifying oxidation rates via LSC .
- Controls : Include unlabeled sodium hexanoate to correct for background respiration.
- Data Interpretation : Compare 14CO₂ yields across experimental conditions (e.g., knockout mutants vs. wild-type strains) to identify pathway disruptions .
Q. What experimental strategies mitigate challenges in quantifying low-abundance 14C signals in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to isolate sodium hexanoate from lipids/proteins.
- Enrichment Techniques : Accelerator Mass Spectrometry (AMS) enhances sensitivity for trace 14C detection.
- Calibration : Spike samples with internal standards (e.g., [U-13C] sodium hexanoate) to normalize MS signals and correct for matrix effects .
Q. How should researchers address discrepancies in metabolic flux data when using [1-14C] sodium hexanoate in plant studies?
- Methodological Answer : Contradictions may arise from isotopic dilution (e.g., endogenous unlabeled hexanoate pools) or side reactions (e.g., incorporation into lipids). Strategies include:
- Isotopic Dilution Correction : Measure total hexanoate pools via GC-MS and adjust 14C incorporation rates accordingly.
- Pathway Inhibition : Use specific enzyme inhibitors (e.g., malonyl-CoA decarboxylase inhibitors) to isolate β-oxidation activity .
- Multi-Tracer Studies : Combine [1-14C] with [U-13C] labeling to track carbon redistribution .
Safety and Environmental Considerations
Q. What are the ecological risks associated with disposing of 14C-labeled sodium hexanoate, and how can they be minimized?
- Methodological Answer :
- Waste Management : Collect all 14C waste in designated containers for incineration or decay storage (half-life: 5,730 years).
- Decontamination : Use alkaline hydrolysis (1 M NaOH, 60°C) to break down residual hexanoate, followed by LSC to confirm 14C levels are below regulatory limits (e.g., <0.1 Bq/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
